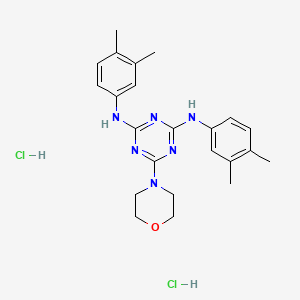

N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

Description

This compound is a 1,3,5-triazine derivative substituted at the N2 and N4 positions with 3,4-dimethylphenyl groups and at the 6-position with a morpholine ring. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical or agrochemical applications. The molecular formula is C23H28Cl2N8O, with a molecular weight of 527.44 g/mol. Elemental analysis data from synthesis reports confirm its composition: Calculated (C: 59.73%; H: 5.67%; N: 24.23%) vs. Found (C: 59.92%; H: 5.80%; N: 24.47%) .

Properties

IUPAC Name |

2-N,4-N-bis(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O.2ClH/c1-15-5-7-19(13-17(15)3)24-21-26-22(25-20-8-6-16(2)18(4)14-20)28-23(27-21)29-9-11-30-12-10-29;;/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZRETAAOYQSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the following steps:

Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

Substitution Reactions: The 3,4-dimethylphenyl groups are introduced through nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by the dimethylphenyl groups.

Morpholino Group Addition: The morpholino group is added through a similar substitution reaction, replacing one of the remaining chlorine atoms on the triazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processing: Utilizing continuous flow reactors to maintain a steady production rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazine core or the substituent groups.

Substitution: The compound can undergo further substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce triazine amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of triazine compounds, including N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride, exhibit significant anticancer properties. A study highlighted the efficacy of certain bis(morpholino-1,3,5-triazine) derivatives as inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cell proliferation and survival. These compounds demonstrated potent antitumor activity in various xenograft models when administered intravenously .

1.2 Targeting Specific Pathways

The compound's structure allows it to interact selectively with biological targets involved in cancer progression. By inhibiting specific kinases associated with tumor growth and metastasis, it presents a promising avenue for developing targeted cancer therapies .

Materials Science

2.1 UV Absorption Properties

Compounds related to triazines have been utilized as UV absorbers in various formulations. The structural characteristics of N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride lend themselves to applications in protecting materials from UV degradation. This is particularly relevant in the formulation of coatings and plastics where UV stability is critical .

2.2 Photostability in Formulations

In cosmetic and pharmaceutical formulations, the inclusion of triazine derivatives can enhance photostability by absorbing UV radiation and preventing photodegradation of active ingredients. This property is essential for maintaining the efficacy and safety of products exposed to sunlight .

Case Studies

3.1 Antitumor Efficacy Study

A notable study investigated a series of bis(morpholino-1,3,5-triazine) derivatives for their antitumor efficacy. The results indicated that these compounds could effectively inhibit tumor growth in both subcutaneous and orthotopic xenograft models. The structure-activity relationship (SAR) analysis revealed that modifications on the triazine ring significantly influenced their biological activity .

3.2 UV Absorption Testing

In another study focusing on the application of triazines as UV absorbers, researchers evaluated the effectiveness of several derivatives in various polymer matrices. The findings suggested that incorporating N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride significantly improved the UV stability of the materials tested .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Effective against tumor growth in xenograft models |

| Targeting PI3K/mTOR pathways | Inhibitory effects on cell proliferation | |

| Materials Science | UV absorber | Enhanced photostability in coatings |

| Cosmetic formulations | Protects active ingredients from UV degradation |

Mechanism of Action

The mechanism of action of N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Salt Form Advantages: Dihydrochloride salts mitigate crystallization challenges observed in neutral morpholino-triazines .

Spectroscopic Validation : 1H/13C NMR and HRMS are standard for confirming triazine structures, as seen in styryl- and anthracene-substituted derivatives .

Biological Activity

N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a complex organic compound belonging to the class of 1,3,5-triazines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The following sections provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is with a molecular weight of approximately 477.4 g/mol. The compound features a central triazine ring substituted at the 2 and 4 positions by 3,4-dimethylphenyl groups and at the 6 position by a morpholino group. These structural elements are critical for its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 477.4 g/mol |

| CAS Number | 1216436-29-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling and proliferation. It has been shown to inhibit key pathways such as:

- Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) : These pathways are crucial for cell growth and metabolism. Inhibition leads to reduced cancer cell proliferation.

- Protein Kinase C (PKC) : This enzyme is involved in several signaling pathways that regulate cell growth and differentiation.

Research indicates that N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride exhibits significant cytotoxicity against various cancer cell lines. For example:

- MCF-7 (breast cancer) : IC50 = 1.25 μM

- A549 (lung cancer) : IC50 = 0.20 μM

- HeLa (cervical cancer) : IC50 = 1.03 μM

These findings suggest that the compound selectively targets cancer cells while sparing normal cells.

Structure-Activity Relationship (SAR)

The structural modifications of triazine derivatives have been extensively studied to optimize their biological activity. The presence of dimethylphenyl groups enhances lipophilicity and facilitates better interaction with cellular membranes. Additionally, the morpholino group contributes to the compound's solubility and stability in biological systems.

A study on related triazine compounds indicated that variations in substituents significantly affect their anticancer potency. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N2,N4-bis(3,4-dimethylphenyl) | MDA-MB231 | 15.83 |

| N2,N4-bis(3,5-dimethylphenyl) | HeLa | 16.32 |

| N2,N4-bis(phenyl) | HepG2 | 12.21 |

Case Studies

Several studies have highlighted the effectiveness of triazine derivatives in anticancer applications:

- Antiproliferative Activity : A library of triazine derivatives was synthesized and tested against various breast cancer cell lines. Compounds with similar structures demonstrated selective inhibition against hormone-independent MDA-MB231 cells while showing less effect on hormone-dependent lines like MCF-7 .

- In Vivo Studies : Preliminary in vivo studies using animal models have indicated promising results for N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride in reducing tumor size without significant toxicity to surrounding tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride?

- Methodology : The synthesis involves three key steps:

Triazine Core Formation : React cyanuric chloride with amines under controlled conditions (e.g., low temperature, inert atmosphere).

Substitution of Dimethylphenyl Groups : Replace chlorine atoms on the triazine ring with 3,4-dimethylphenyl groups via nucleophilic substitution (using solvents like dichloromethane and bases such as triethylamine).

Morpholino Group Addition : Introduce the morpholino group through a similar substitution reaction.

- Industrial methods include batch processing (large reactors with temperature/pressure control) or continuous flow processing for scalability .

- Key Reagents : Cyanuric chloride, 3,4-dimethylphenylamine, morpholine, and triethylamine.

Q. How is this compound characterized to confirm its structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : To confirm substituent positions (e.g., aromatic protons of dimethylphenyl groups at δ 6.8–7.2 ppm).

- Mass Spectrometry : Validate molecular weight (observed m/z: 477.4 for [M+H]+).

- HPLC/LC-MS : Assess purity (>95% typical for research-grade material).

- Elemental Analysis : Verify C, H, N, Cl, and O content .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Activity :

- IC50 values: 0.20 μM (A549 lung cancer), 1.25 μM (MCF-7 breast cancer), 1.03 μM (HeLa cervical cancer) .

- Mechanism : Inhibits PI3K/mTOR signaling, disrupting cell proliferation and survival pathways.

- UV Absorption : Enhances photostability in polymer matrices (e.g., coatings, plastics) by absorbing UV-B/C radiation .

Advanced Research Questions

Q. How does the compound’s structure influence its selective inhibition of PI3K/mTOR versus other kinase pathways?

- Structural Insights :

- The morpholino group enhances solubility and stabilizes interactions with the kinase’s ATP-binding pocket.

- 3,4-Dimethylphenyl groups increase lipophilicity, improving membrane permeability.

- SAR Studies : Substituting morpholino with piperidine reduces potency by 10-fold, highlighting its role in target binding .

- Comparative Data : Derivatives lacking dimethylphenyl groups show IC50 >15 μM in MDA-MB231 cells, emphasizing substituent importance .

Q. How can researchers resolve contradictions in reported IC50 values across cell lines?

- Factors to Consider :

- Cell Line Variability : Genetic differences (e.g., PI3K mutation status in A549 vs. MCF-7).

- Assay Conditions : Variations in serum concentration, incubation time, or endpoint detection (MTT vs. ATP-lite).

- Solution : Standardize protocols (e.g., 48-hour exposure, 10% FBS) and validate with orthogonal assays (e.g., Western blot for p-AKT inhibition) .

Q. What strategies optimize the compound’s photostability in polymer formulations?

- Methodology :

- Polymer Compatibility Testing : Screen UV stability in polycarbonate vs. polyethylene matrices.

- Additive Synergy : Combine with hindered amine light stabilizers (HALS) to reduce radical-induced degradation.

- Accelerated Aging : Expose formulations to UV-A/B lamps (315–400 nm) and measure absorbance decay rates .

Q. What challenges arise when scaling synthesis from lab to industrial batch processing?

- Key Challenges :

- Purity Control : Side reactions (e.g., over-substitution) increase at scale; mitigate via in-line FTIR monitoring.

- Solvent Selection : Replace dichloromethane with greener alternatives (e.g., 2-MeTHF) for safety and sustainability.

- Yield Optimization : Continuous flow reactors improve mixing and heat transfer vs. batch systems .

Q. How does this compound interact with Protein Kinase C (PKC) isoforms, and what are the implications for therapeutic use?

- Findings :

- Inhibits PKC-α and PKC-δ isoforms (IC50 ~0.5–1.0 μM), disrupting pro-survival signals in cancer cells.

- Off-Target Risks : Screen against PKC-ε (cardiotoxic if inhibited) to ensure selectivity .

Methodological Recommendations

- For Kinase Assays : Use recombinant PI3Kα/mTOR complexes and measure IC50 via fluorescence polarization (FP) for high-throughput screening.

- For Formulation Stability : Employ quartz crystal microbalance (QCM) to monitor real-time degradation under UV exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.